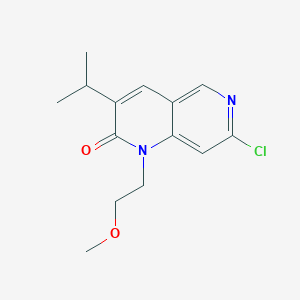
7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials include substituted naphthyridines and appropriate alkylating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds in the naphthyridine family are often studied for their potential antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and is of interest in drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-1,6-naphthyridin-2(1H)-one: A structurally related compound with similar biological activities.
3-Isopropyl-1,6-naphthyridin-2(1H)-one:
Uniqueness
7-Chloro-3-isopropyl-1-(2-methoxyethyl)-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C14H17ClN2O2 |
|---|---|
Molekulargewicht |
280.75 g/mol |
IUPAC-Name |
7-chloro-1-(2-methoxyethyl)-3-propan-2-yl-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C14H17ClN2O2/c1-9(2)11-6-10-8-16-13(15)7-12(10)17(14(11)18)4-5-19-3/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
YNPPINVLOSGMLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=CN=C(C=C2N(C1=O)CCOC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















